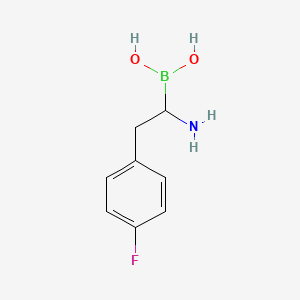

(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid

Descripción

Propiedades

Fórmula molecular |

C8H11BFNO2 |

|---|---|

Peso molecular |

182.99 g/mol |

Nombre IUPAC |

[1-amino-2-(4-fluorophenyl)ethyl]boronic acid |

InChI |

InChI=1S/C8H11BFNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,12-13H,5,11H2 |

Clave InChI |

FRAXJAASBRZNBB-UHFFFAOYSA-N |

SMILES canónico |

B(C(CC1=CC=C(C=C1)F)N)(O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid, a β-aminoboronic acid derivative, represents a class of compounds with significant potential in drug discovery. As bioisosteres of β-amino acids, these molecules are of considerable interest for their potential to modulate enzyme activity and other biological processes.[1] This guide provides a comprehensive overview of the core physicochemical properties of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid, offering insights into its structure, stability, acidity, and solubility. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational principles of boronic acid chemistry to provide a robust predictive profile. Methodologies for its synthesis and analytical characterization are also detailed to support further research and development.

Introduction and Significance

(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid, identified by its CAS number 1447763-46-3, belongs to the growing class of β-aminoboronic acids.[2][3] These compounds are structural analogs of β-amino acids, where the carboxylic acid moiety is replaced by a boronic acid group. This substitution imparts unique chemical properties, most notably the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine residues in enzyme active sites.[4]

The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties, which can influence binding affinity and pharmacokinetic profiles. The ethylamine backbone provides a chiral center and a basic nitrogen atom, both of which can be crucial for specific interactions with biological targets. The study of β-aminoboronic acids is a burgeoning field, with significant potential for the development of novel therapeutics.[5][6]

Molecular Structure and Key Physicochemical Data

The structural features of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid are pivotal to its chemical behavior. The molecule possesses a chiral center at the carbon atom bearing the amino group, meaning it can exist as a pair of enantiomers.

| Property | Value | Source |

| CAS Number | 1447763-46-3 | [2][3][7] |

| Molecular Formula | C8H11BFNO2 | [7] |

| Molecular Weight | 182.99 g/mol | [7] |

| Appearance | Predicted to be a solid at room temperature. | General knowledge |

Core Physicochemical Properties: A Predictive Analysis

Due to the limited availability of direct experimental data for (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid, this section provides a detailed analysis of its expected physicochemical properties based on the behavior of analogous compounds and established chemical principles.

Acidity (pKa)

The pKa of a boronic acid is a critical parameter that governs its ionization state at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. Boronic acids are Lewis acids, but in aqueous solution, they act as Brønsted acids.[4] The equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form is pH-dependent.[4]

-

Boronic Acid pKa: Phenylboronic acids typically have pKa values in the range of 8-10.[4] The introduction of an electron-withdrawing fluorine atom onto the phenyl ring is expected to decrease the pKa of the boronic acid group, making it more acidic. For instance, the pKa of phenylboronic acid is around 8.8, while fluorinated phenylboronic acids can have lower pKa values.[8]

-

Amine pKa: The amino group will have its own pKa, typical for a primary amine, likely in the range of 9-10.

Predicted pKa Values:

| Ionizable Group | Predicted pKa Range | Rationale |

| Boronic Acid | 7.5 - 8.5 | The electron-withdrawing effect of the 4-fluorophenyl group is expected to lower the pKa compared to unsubstituted phenylboronic acid. |

| Amino Group | 9.0 - 10.0 | Typical pKa for a primary alkylamine. |

This dual ionic character suggests that the molecule will exist as a zwitterion over a certain pH range.

Solubility

The solubility of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid will be highly dependent on pH due to its two ionizable groups.

-

Aqueous Solubility: Like amino acids, it is expected to have its lowest solubility at its isoelectric point and higher solubility at pH values above and below this point where it exists as a charged species.[9] The solubility of phenylboronic acid in water is relatively low, but the presence of the amino group should enhance aqueous solubility, particularly in acidic or basic solutions.[10]

-

Organic Solvent Solubility: Boronic acids often exhibit good solubility in polar organic solvents like methanol, ethanol, and acetone.[11] The solubility in nonpolar solvents is generally low.

Stability

β-Aminoboronic acids have been shown to be stable over a wide range of pH values. This stability is a significant advantage for their potential use as therapeutic agents.

-

pH Stability: Unlike some α-aminoboronic acids which can be prone to protodeboronation, β-aminoboronic acids exhibit greater stability.

-

Oxidative Stability: Boronic acids can be susceptible to oxidation.[12] The presence of the electron-withdrawing fluorine atom may offer some protection against oxidative degradation. However, appropriate storage conditions, such as refrigeration and protection from strong oxidizing agents, are recommended.

Experimental Protocols for Characterization

To experimentally determine the physicochemical properties of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid, the following established protocols can be employed.

Synthesis

The synthesis of β-aminoboronic acids can be achieved through various methods, with the Matteson homologation being a classical and reliable approach for stereoselective synthesis.[13] More recent methods, such as nickel-catalyzed asymmetric borylalkylation of enamides, offer efficient routes to a diverse range of β-aminoboronic acid derivatives.[5][6]

Diagram: General Synthetic Approach via Matteson Homologation

Caption: A generalized workflow for the asymmetric synthesis of β-aminoboronic acids.

Purity and Chiral Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and enantiomeric excess of chiral aminoboronic acids.

Step-by-Step Protocol for Purity Analysis:

-

Column Selection: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically used.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve the compound in a suitable solvent, such as a mixture of the mobile phase components.

For Chiral Separation:

Direct chiral HPLC using a chiral stationary phase (CSP) is the most common approach.[14][15] Polysaccharide-based CSPs are often effective for separating enantiomers of amino alcohols and their derivatives.[15] Alternatively, an indirect method involving derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, can be employed.[16]

Diagram: HPLC Workflow for Chiral Purity

Caption: Methodologies for determining the enantiomeric purity of chiral aminoboronic acids.

Structural Elucidation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure.

-

¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons (split by each other and by the fluorine atom), the protons on the ethyl chain, and the exchangeable protons of the amino and boronic acid groups.

-

¹³C NMR: Will show the number of different carbon environments. The carbon atoms attached to the fluorine and boron will show characteristic couplings.

-

¹⁹F NMR: A singlet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.[17]

-

¹¹B NMR: The chemical shift will indicate whether the boron is in a trigonal or tetrahedral state.

Note on NMR Sample Preparation: Boronic acids can form boroxines (anhydrides) in aprotic solvents, which can lead to complex or broad NMR spectra. Running the NMR in a deuterated protic solvent like methanol-d4 can break up these oligomers and provide sharper signals.[18]

pKa Determination

Potentiometric or UV-spectrophotometric titration are standard methods for determining pKa values.[19][20]

Potentiometric Titration Protocol:

-

Dissolve a precise amount of the compound in a known volume of water or a co-solvent system if solubility is low.

-

Titrate the solution with a standardized solution of strong acid (e.g., HCl) and then with a standardized solution of strong base (e.g., NaOH).

-

Monitor the pH of the solution throughout the titration using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Solubility Determination

The equilibrium solubility can be determined using the shake-flask method.

Shake-Flask Protocol:

-

Add an excess amount of the solid compound to a series of vials containing buffers at different pH values.

-

Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Conclusion

References

-

(1-amino-2-(4-fluorophenyl)ethyl)boronic acid | CAS No. 1447763-46-3 - Salistry. (n.d.). Retrieved March 4, 2026, from [Link]

- Lu, L., Chen, S., Kong, W., Gao, B., Li, Y., Zhu, L., & Yin, G. (2024). Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. Journal of the American Chemical Society, 146(27), 16639–16647.

- Lu, L., Chen, S., Kong, W., Gao, B., Li, Y., Zhu, L., & Yin, G. (2024). Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. Journal of the American Chemical Society.

- Coutts, S. J., et al. (2020). Synthesis and Applications of β‐Aminoalkylboronic Acid Derivatives. Chemistry – A European Journal, 26(60), 13534-13553.

- Hall, D. G. (Ed.). (2011).

- Yudin, A. K. (2015). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons.

- Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(35), 9812-9817.

- Wiley-VCH. (2007).

- Shaw, J. T. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research, 42(6), 726-736.

- Anderson, J. C., et al. (2011). pKa measurement of boronophenylalanine (BPA) and the influence of sugar based excipients.

-

(1-amino-2-(4-fluorophenyl)ethyl)boronic acid | CAS No. 1447763-46-3 - Salistry. (n.d.). Retrieved March 4, 2026, from [Link]

- Shaw, J. T. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research, 42(6), 726-736.

- Kiana, D., et al. (2018). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.

- Springsteen, G., & Wang, B. (2002).

-

1447763-46-3,(1-amino-2-(4-fluorophenyl)ethyl)boronic acid_Coresyn. (n.d.). Retrieved March 4, 2026, from [Link]

- Cativiela, C., & Ordóñez, M. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(5), 1258-1301.

- Parikh, J. R. (1969). The Solubility of Amino Acids in Various Solvent Systems.

- Adamczyk-Woźniak, A., et al. (2018). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 24(49), 12891-12899.

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved March 4, 2026, from [Link]

- Adamczyk-Woźniak, A., et al. (2019). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 57(11), 923-930.

- Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts.

- Harada, N. (2016).

- Kučera, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4873-4883.

- Cativiela, C., & Ordóñez, M. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(5), 1258-1301.

- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).

- Janežič, D., et al. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry.

- Santoro, M. I. R. M., & Kedor-Hackmann, E. R. M. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.

- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. (2025). Benchchem.

- 3-Thienylboronic acid solubility in organic solvents. (2025). Benchchem.

- Patel, K., & Patel, M. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 84-93.

- Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water.

- Bhushan, R., & Kumar, R. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.

-

(4-Aminophenyl)boronic acid hydrochloride | C6H9BClNO2 | CID 2734614. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

-

(3-amino-4-fluorophenyl)boronic acid - ECHA. (n.d.). Retrieved March 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. 1447763-46-3,(1-amino-2-(4-fluorophenyl)ethyl)boronic acid_科盛医药 [coresyn.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cyclicpharma.com [cyclicpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

The Definitive Technical Guide to Sourcing, Synthesizing, and Applying Enantiopure (1-Amino-2-(4-fluorophenyl)ethyl)boronic Acid

Executive Summary

In the landscape of targeted therapeutics,

This whitepaper provides an authoritative guide on the commercial sourcing, stereochemical causality, de novo asymmetric synthesis, and mechanistic application of this specialized pharmacophore.

Stereochemical Causality: The CIP Priority Shift

A critical pitfall in the procurement and synthesis of

The Causality Behind the Shift:

In natural L-phenylalanine, the Cahn-Ingold-Prelog (CIP) priority at the

- (Nitrogen, atomic number 7)

- (Carbon bonded to O, O, O)

- (Carbon bonded to C, H, H)

-

This 1

In the boronic acid analog, the priorities fundamentally shift because Carbon (atomic number 6) outranks Boron (atomic number 5) [1]:

- (Nitrogen, atomic number 7)

- (Carbon bonded to C, H, H)

- (Boron bonded to O, O)

-

Because the side chain now outranks the acid group, the 1

Ordering the (S)-enantiomer will result in a D-amino acid mimic, which typically exhibits a 100- to 1000-fold drop in target affinity.

Commercial Sourcing & Supply Chain Integrity

Due to the instability of free

Verified Commercial Suppliers

The following table summarizes verified commercial suppliers offering the specific CAS 1447763-46-3[2][3]:

| Supplier | CAS Number | Compound Form | Purity | Notes |

| CoreSyn | 1447763-46-3 | Free Acid | NLT 98% | Catalog CM31726; bulk process R&D available. |

| CyclicPharma | 1447763-46-3 | Free Acid | NLT 98% | Catalog SL12310; high enantiomeric excess. |

| Hairui Chem | 1447763-46-3 | Free Acid | Variable | Aggregator listing; requires independent CoA verification. |

Navigating Structural Isomers in Catalogs

Expert Warning: Automated procurement systems frequently confuse the target alkyl

De Novo Synthesis: The Matteson Asymmetric Homologation

When commercial supply constraints arise, or specific isotopic labeling is required, de novo synthesis via the Matteson Asymmetric Homologation is the gold standard [4][5]. This protocol is designed as a self-validating system, ensuring stereochemical integrity at every step.

Matteson asymmetric homologation workflow for enantiopure alpha-amino boronic acids.

Step-by-Step Methodology & Validation

Step 1: Boronic Ester Formation

-

Action: Condense (4-fluorobenzyl)boronic acid with (+)-pinanediol in THF over anhydrous

for 12 hours. -

Causality: (+)-pinanediol acts as a chiral auxiliary, providing the steric bulk necessary to direct the subsequent nucleophilic attack exclusively to one face of the boron atom.

-

Validation Checkpoint:

NMR shift from ~30 ppm (free acid) to ~33 ppm (ester).

Step 2: Dichloromethyllithium Insertion & Rearrangement

-

Action: Cool a solution of anhydrous dichloromethane in THF to -100 °C. Dropwise add

-BuLi to generate -

Causality:

acts as a Lewis acid, coordinating to the chloride and driving the stereospecific 1,2-migration of the 4-fluorobenzyl group from the boron atom to the -

Validation Checkpoint:

NMR reveals the appearance of the

Step 3: Amination via LiHMDS

-

Action: Cool the

-chloro boronic ester to -78 °C and add Lithium hexamethyldisilazide (LiHMDS). -

Causality: The bulky hexamethyldisilazide acts as a nitrogen nucleophile, displacing the chloride via an

mechanism with clean inversion of stereochemistry, preventing epimerization. -

Validation Checkpoint: Disappearance of the

-chloro proton and appearance of the

Step 4: Deprotection & Cleavage

-

Action: Treat the intermediate with anhydrous HCl in dioxane to remove TMS groups, followed by

to cleave the pinanediol auxiliary. Quench with water and adjust pH to 7.0 to precipitate the free acid. -

Validation Checkpoint: Chiral HPLC confirms >99% ee; LC-MS confirms the exact mass (

183.0

Mechanistic Application in Drug Design

The therapeutic efficacy of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid relies on the unique electronic properties of the boron atom. Unlike carbon, boron possesses an empty

When the compound enters the active site of a target protease (such as the

Reversible covalent inhibition mechanism of proteases via tetrahedral boronate adduct formation.

This tetrahedral geometry perfectly mimics the high-energy transition state of peptide bond hydrolysis. Because enzymes evolved to bind the transition state tighter than the ground state substrate, this boronic acid achieves nanomolar to picomolar binding affinities, far surpassing standard competitive inhibitors.

References

-

CoreSyn Product Catalog. "(1-amino-2-(4-fluorophenyl)ethyl)boronic acid 1447763-46-3". CoreSyn. URL: [Link]

-

Matteson, D. S. "Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation". ResearchGate. URL: [Link]

- Google Patents. "WO2005097809A2 - Synthesis of boronic ester and acid compounds". Google Patents.

-

SciSpace. "Synthesis of biologically active boron-containing compounds". SciSpace. URL:[Link]

Methodological & Application

Application Notes and Protocols: (1-Amino-2-(4-fluorophenyl)ethyl)boronic Acid as a Dipeptidyl Peptidase-4 Inhibitor

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4). We delve into the mechanistic underpinnings of boronic acid-based inhibition of this key therapeutic target for type 2 diabetes, detailing its interaction with the enzyme's active site. Furthermore, this guide presents field-proven, step-by-step protocols for the in vitro characterization of this inhibitor's potency and a cell-based assay to assess its activity in a more physiologically relevant context. Each protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Introduction: The Significance of DPP-4 Inhibition and the Role of Boronic Acids

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inactivating GLP-1 and GIP, DPP-4 effectively dampens the incretin effect, contributing to hyperglycemia in individuals with type 2 diabetes.

Inhibition of DPP-4 has emerged as a cornerstone of type 2 diabetes therapy.[4][5] By blocking the action of DPP-4, inhibitors prolong the activity of endogenous incretins, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[4][6] This class of oral hypoglycemics, often referred to as "gliptins," offers a favorable safety profile, particularly with a low risk of hypoglycemia.[7]

Boronic acids represent a unique and highly potent class of serine protease inhibitors.[8][9] Their utility stems from the ability of the boron atom to form a stable, reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site.[10] This mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in exceptionally tight binding and potent inhibition. (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid is a specific boronic acid derivative designed to target DPP-4, with its chemical structure tailored for optimal interaction with the enzyme's active site. The introduction of a boronic acid group can significantly enhance potency and modify the pharmacokinetic profile of a molecule.[10][11]

Mechanism of Action: Covalent Inhibition of DPP-4

The inhibitory activity of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid is rooted in its specific interaction with the catalytic triad of the DPP-4 active site, which consists of Ser630, His740, and Asp708. The boronic acid moiety is key to this interaction.

-

Initial Binding: The inhibitor initially docks into the active site, with the fluorophenyl group likely occupying the S1 subsite, which accommodates the side chain of the penultimate amino acid (typically proline or alanine) of natural substrates.

-

Covalent Bond Formation: The electrophilic boron atom is then attacked by the nucleophilic hydroxyl group of the catalytic serine (Ser630). This forms a reversible, covalent tetrahedral boronate adduct.

-

Transition-State Analogue: This adduct is a stable mimic of the transition state of the natural peptide substrate hydrolysis, effectively locking the enzyme in an inactive conformation.

The high potency of dipeptide boronic acids, with K_i_ values often in the picomolar range, is a direct result of this covalent interaction.[8]

Caption: Covalent inhibition of DPP-4 by a boronic acid inhibitor.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol details a robust, high-throughput fluorometric assay to determine the in vitro inhibitory potency (IC₅₀) of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid against purified human recombinant DPP-4.

Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[12] Upon cleavage by DPP-4, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, which can be quantified. In the presence of an inhibitor, the rate of AMC release is reduced in a dose-dependent manner.

Materials and Reagents:

-

DPP-4 Enzyme: Human recombinant DPP-4 (e.g., R&D Systems, Cat. No. 1180-SE). Store at -80°C.

-

DPP-4 Substrate: H-Gly-Pro-AMC (e.g., Cayman Chemical, Cat. No. 14705). Store at -20°C, protected from light.

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[13][14]

-

Test Compound: (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid. Prepare a 10 mM stock solution in DMSO.

-

Positive Control: Sitagliptin (a known DPP-4 inhibitor). Prepare a 1 mM stock solution in DMSO.

-

DMSO: ACS grade.

-

Microplate: 96-well, black, flat-bottom plate suitable for fluorescence measurements.

-

Fluorescence Microplate Reader: Capable of excitation at 350-360 nm and emission at 450-465 nm.[13][14]

Protocol Workflow:

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Step-by-Step Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare the final Assay Buffer by diluting a 10X stock with HPLC-grade water.[13]

-

Dilute the DPP-4 enzyme stock to a working concentration of 1 ng/µL in Assay Buffer. Keep on ice.

-

Dilute the H-Gly-Pro-AMC substrate stock to a working concentration of 100 µM in Assay Buffer. Protect from light.

-

-

Compound Dilution:

-

Perform a serial dilution of the 10 mM (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

-

Prepare a similar dilution series for the sitagliptin positive control.

-

Causality Insight: A broad concentration range is crucial for accurately determining the full dose-response curve and calculating a reliable IC₅₀ value.

-

-

Assay Plate Setup (in triplicate):

-

100% Activity Control (No Inhibitor): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of DMSO.

-

Background Control (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of DMSO.

-

Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of a single high concentration of sitagliptin (e.g., 10 µM final concentration).

-

Test Compound Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the respective (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid serial dilution.

-

-

Pre-incubation:

-

Gently tap the plate to mix.

-

Cover the plate and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation:

-

Add 50 µL of the diluted Substrate Solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

-

Self-Validation Check: The substrate concentration (50 µM final) is well above the reported K_m_ value for Gly-Pro-AMC (~17.4 µM), ensuring the reaction rate is dependent on enzyme activity, not substrate availability.[14]

-

-

Incubation:

-

Cover the plate and incubate for 30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis:

-

Correct for Background: Subtract the average fluorescence of the Background Control wells from all other readings.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Signal_Inhibitor / Signal_100%_Activity)] * 100

-

-

Determine IC₅₀:

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Expected Quantitative Data Summary:

| Compound | Target | Assay Type | Key Parameter | Expected Value Range |

| (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid | DPP-4 | In Vitro Fluorometric | IC₅₀ | Low nM to pM |

| Sitagliptin (Control) | DPP-4 | In Vitro Fluorometric | IC₅₀ | ~19 nM[2] |

Cell-Based DPP-4 Activity Assay

This protocol provides a method to evaluate the inhibitory effect of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid on DPP-4 activity in a living cell system, offering a more physiologically relevant assessment.

Principle: This assay utilizes a cell line with high endogenous DPP-4 expression, such as the human hepatoma cell line HepG2.[15] A cell-permeable fluorogenic DPP-4 substrate is added to the cells. Active DPP-4 on the cell surface and potentially internalized enzyme will cleave the substrate, releasing a fluorescent product that can be measured. The addition of the inhibitor will reduce this fluorescence signal.

Materials and Reagents:

-

Cell Line: HepG2 cells (ATCC HB-8065) or another cell line with validated high DPP-4 expression.

-

Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

DPP-4 Substrate (Cell-based): A suitable cell-permeable fluorogenic substrate.

-

Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Test Compound: (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid, prepared as a 10 mM stock in DMSO.

-

Positive Control: Sitagliptin.

-

Microplate: 96-well, black, clear-bottom tissue culture-treated plate.

-

Fluorescence Microplate Reader.

Protocol Workflow:

Caption: Workflow for the cell-based DPP-4 activity assay.

Step-by-Step Procedure:

-

Cell Seeding:

-

Culture HepG2 cells according to standard protocols.

-

Trypsinize and count the cells. Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a near-confluent monolayer.

-

-

Compound Treatment:

-

Carefully aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed Assay Buffer (PBS or HBSS).

-

Prepare serial dilutions of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid and sitagliptin in Assay Buffer.

-

Add 100 µL of the diluted compounds to the respective wells. For control wells (100% activity), add Assay Buffer containing the same final concentration of DMSO used for the test compounds.

-

Incubate the plate for 1 hour at 37°C.

-

Causality Insight: This incubation period allows for compound uptake and interaction with cellular DPP-4.

-

-

Substrate Addition and Measurement:

-

Add the cell-permeable fluorogenic substrate to each well according to the manufacturer's instructions.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader at the appropriate wavelengths for the chosen substrate.

-

-

Data Analysis:

-

Perform data analysis as described in the in vitro assay protocol (Section 3.1) to determine the IC₅₀ value in a cellular context.

-

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the characterization of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid as a DPP-4 inhibitor. The potent and specific nature of boronic acid inhibitors makes them valuable tools for both basic research and as potential therapeutic agents.[16][17] Researchers using this guide should be able to generate high-quality, reproducible data on the potency and cellular activity of this compound.

Future studies should focus on determining the selectivity of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid against other related dipeptidyl peptidases, such as DPP-8 and DPP-9, as off-target inhibition can be associated with adverse effects.[8][9] Furthermore, pharmacokinetic and in vivo efficacy studies in relevant animal models of type 2 diabetes will be critical next steps in evaluating its therapeutic potential.

References

-

W. W. Bachovchin, et al. (2008). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. Journal of Medicinal Chemistry. [Link]

-

H.-U. Demuth, et al. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Best Practice & Research Clinical Endocrinology & Metabolism. [Link]

-

Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Wikipedia. [Link]

-

Cleveland Clinic. (2025). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Cleveland Clinic. [Link]

-

W. W. Bachovchin, et al. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. PubMed. [Link]

-

P. Chaudhary, et al. (2023). Glucose regulation by newly synthesized boronic acid functionalized molecules as dipeptidyl peptidase IV inhibitor: a potential compound for therapeutic intervention in hyperglycaemia. Journal of Biomolecular Structure and Dynamics. [Link]

-

A. Tella, & T. A. T. Tella. (2009). Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. [Link]

-

Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Diabetes UK. [Link]

-

J. H. van den Eijnden, et al. (1995). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry. [Link]

-

S. E. Thomas, et al. (2012). 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Journal of Medicinal Chemistry. [Link]

-

A. K. H. Al-Ghorbani, et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]

-

M. Proença, et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. [Link]

-

ResearchGate. (n.d.). Drugs containing boronic acid approved by the Food and Drug... ResearchGate. [Link]

-

BioKB. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. BioKB. [Link]

-

Y. Liu, et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules. [Link]

-

H. H. Al-Attas, et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

-

Life Technologies. (n.d.). DPP4 ACTIVITY ASSAY KIT. Lifetechindia.com. [Link]

-

BPS Bioscience. (n.d.). DPP4 Assay Kit. BPS Bioscience. [Link]

-

S. Singh, et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

-

R. P. F. D. S. Ribeiro, et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). DPP-4 Inhibitors. Alzheimer's Drug Discovery Foundation. [Link]

-

A. Solini, et al. (2014). DPP-4 inhibitors: pharmacological differences and their clinical implications. Expert Opinion on Pharmacotherapy. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 6. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 7. DPP-4 inhibitors: pharmacological differences and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. content.abcam.com [content.abcam.com]

- 15. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures Using (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even harmful.[1] Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of safe and effective chemical entities.[2]

This document provides a comprehensive guide to the application of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid as a chiral resolving agent. While the direct resolution of racemic mixtures remains a nuanced and often empirical process, the principles and protocols outlined herein are grounded in the well-established method of diastereomeric salt formation and crystallization.[1][2]

The Resolving Agent: (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid

(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid is a chiral molecule possessing a basic amino group and an acidic boronic acid moiety. This bifunctional nature, combined with its defined stereochemistry, makes it a versatile resolving agent for a range of racemic compounds, particularly carboxylic acids.[3] The presence of the fluorophenyl group can enhance intermolecular interactions, such as π-π stacking, which may contribute to the differential solubility of the resulting diastereomeric salts.

The fundamental principle of chiral resolution using this agent lies in the reaction of the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers.[1] Diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by techniques such as fractional crystallization.[2][4]

Mechanism of Chiral Resolution: Diastereomeric Salt Formation

The resolution of a racemic carboxylic acid, for instance, with enantiomerically pure (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid proceeds through the formation of diastereomeric ammonium-carboxylate salts. The interaction between the chiral amine of the resolving agent and the chiral center of the racemic acid creates two distinct diastereomeric salts with different three-dimensional structures. This difference in structure leads to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system.[5]

The less soluble diastereomer will preferentially crystallize from a supersaturated solution, allowing for its separation by filtration. The more soluble diastereomer will remain in the mother liquor. Once separated, the individual diastereomers can be treated with an acid or base to regenerate the enantiomerically pure components of the original racemic mixture and recover the resolving agent for potential reuse.

Experimental Protocols

The following protocols are presented as a representative guide for the chiral resolution of a racemic carboxylic acid using (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid. Optimization of solvent systems, temperature, and concentration will likely be necessary for specific applications.

Part 1: Formation and Crystallization of Diastereomeric Salts

This part of the protocol details the formation of diastereomeric salts and their separation through fractional crystallization.

Materials:

-

Racemic carboxylic acid

-

(1R)- or (1S)-1-Amino-2-(4-fluorophenyl)ethyl)boronic acid (enantiomerically pure)

-

Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures thereof)

-

Crystallization flask with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: In a crystallization flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a suitable warm solvent.

-

Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid in the same solvent, warming if necessary. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product.

-

Salt Formation: Slowly add the resolving agent solution to the solution of the racemic carboxylic acid with gentle stirring. The formation of the diastereomeric salts may be exothermic.

-

Crystallization:

-

Cooling Crystallization: If a precipitate forms immediately, heat the mixture until a clear solution is obtained. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

-

Evaporative Crystallization: If no precipitate forms upon cooling, slowly evaporate the solvent until the solution becomes turbid, then allow it to stand undisturbed to promote crystal growth.

-

-

Isolation of the Less Soluble Diastereomer: Collect the crystallized solid by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a temperature appropriate for the solvent used.

-

Analysis of the First Crop: Analyze the enantiomeric purity of the carboxylic acid component of the crystallized diastereomeric salt (see Part 3 for analytical methods). If the desired purity is not achieved, recrystallize the solid from the same or a different solvent system.

Diagram of the Diastereomeric Salt Formation and Crystallization Workflow

Sources

Troubleshooting & Optimization

Technical Support Center: Prevention of Protodeborylation of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions regarding the primary degradation pathway for this compound: protodeborylation. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical solutions to ensure experimental success.

PART 1: Core Concepts & Frequently Asked Questions

This section addresses the fundamental principles governing the stability of your α-aminoboronic acid. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What is protodeborylation and why is it a significant problem for my compound?

A: Protodeborylation is an undesired side reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond[1]. For your specific compound, (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid, this reaction consumes your starting material and generates 1-(4-fluorophenyl)-2-aminoethane as a byproduct, leading to significantly lower yields in subsequent reactions like Suzuki-Miyaura cross-couplings.

The primary reason your compound is particularly susceptible lies in its structure as an α-aminoboronic acid . Unlike simple arylboronic acids, the free amino group is positioned to directly attack the electron-deficient boron atom. This intramolecular interaction is proposed to form a strained, three-membered ring intermediate, which readily fragments through C-B bond cleavage and protonation, resulting in rapid decomposition[2].

Q2: I've received my (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid as a hydrochloride salt. Why is this important?

A: Your compound is supplied as a hydrochloride (HCl) salt to enhance its stability. In its neutral, free-amine form, the lone pair of electrons on the nitrogen atom is available to initiate the intramolecular degradation pathway described above[2]. By forming the ammonium salt (R-NH₃⁺Cl⁻), this lone pair is protonated and is no longer available for nucleophilic attack on the adjacent boron atom. This significantly inhibits the primary mechanism of protodeborylation, making the salt form much more stable for storage and handling.

Q3: How can I detect and quantify protodeborylation in my reaction mixture?

A: Identifying the presence and extent of protodeborylation is crucial for troubleshooting. The most effective analytical techniques are:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for quickly identifying the mass of the protodeborylated byproduct, confirming its formation in the reaction mixture[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to observe the appearance of new signals corresponding to the proton that has replaced the boronic acid group. Quantitative NMR (qNMR) with an internal standard can determine the precise ratio of desired product to the byproduct[3].

-

¹¹B NMR: Can be used to monitor the consumption of the starting boronic acid, which typically has a chemical shift around 30 ppm for the tricoordinate species[2].

-

PART 2: Troubleshooting Guide for Unexpected Protodeborylation

This section is designed to help you diagnose and solve issues when protodeborylation is already occurring.

Issue 1: My cross-coupling reaction has a low yield, and LC-MS analysis shows a major byproduct with the mass of the protodeborylated starting material.

-

Probable Cause A: Reaction Conditions Favor Protodeborylation over Cross-Coupling. High temperatures, prolonged reaction times, and the presence of water can accelerate protodeborylation[4]. If the catalytic cycle of your desired reaction is slow, the sensitive boronic acid has more time to decompose.

-

Solution A: Optimize Reaction Kinetics.

-

Lower the Temperature: Operate at the lowest effective temperature that still promotes the desired coupling. For highly active modern catalyst systems, this can often be in the 40-80 °C range[5].

-

Use a Highly Active Catalyst System: Employ a modern palladium precatalyst (e.g., G3 or G4 precatalysts) paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos). These systems promote rapid catalytic turnover, ensuring the rate of cross-coupling significantly outpaces the rate of protodeborylation[5].

-

Ensure Anhydrous Conditions: Use anhydrous solvents and handle reagents under an inert atmosphere (Nitrogen or Argon) to minimize water, which can act as a proton source[4].

-

-

Probable Cause B: Inappropriate Choice of Base. While necessary for transmetalation in Suzuki coupling, the base can significantly influence the rate of protodeborylation. Strong bases can deprotonate the ammonium salt to the unstable free amine and promote base-catalyzed protodeborylation pathways[1][4][5].

-

Solution B: Modify the Base.

-

Switch to a Milder Base: Avoid strong bases like NaOH or KOH. Use weaker inorganic bases such as finely ground potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)[3][5].

-

Consider Fluoride Sources: In some systems, potassium fluoride (KF) or cesium fluoride (CsF) can be effective bases that also suppress protodeborylation[5][6].

-

Issue 2: My boronic acid appears to be degrading during workup or purification.

-

Probable Cause: Exposure to Protic or Acidic/Basic Conditions. The stability of your compound is highly pH-dependent[2][7]. Aqueous workups or chromatography on silica gel can create environments conducive to protodeborylation.

-

Solution: Modify Post-Reaction Handling.

-

Minimize Aqueous Contact: If an aqueous workup is necessary, perform it quickly with cooled, de-gassed solutions and immediately extract the product into an organic solvent.

-

Use Neutral or Buffered Chromatography: Standard silica gel can be acidic. Consider deactivating the silica by pre-treating it with a solution of triethylamine in your eluent system and then re-equilibrating with the mobile phase. Alternatively, use a different stationary phase like alumina.

-

Consider Derivatization: If the free amine is causing issues, consider a temporary protection strategy prior to purification (see Part 3).

-

PART 3: Proactive Prevention: Protecting Group Strategies & Protocols

The most robust method to prevent protodeborylation is to modify the (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid before introducing it to the reaction conditions.

Strategy 1: Protection of the Amine Group

By converting the destabilizing free amine into a stable amide, you remove the internal nucleophile responsible for the degradation pathway. This is often the most effective solution.

General Protocol for N-Acetylation:

-

Setup: In a round-bottom flask, dissolve (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid HCl salt (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Neutralization: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equiv) and stir for 10-15 minutes at 0 °C. This neutralizes the HCl salt and the HCl generated during the reaction.

-

Acylation: Slowly add acetyl chloride (1.1 equiv) or acetic anhydride (1.1 equiv) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Workup: Upon completion, perform a mild aqueous workup. The resulting N-acetylated product is significantly more stable and can be used directly in subsequent cross-coupling reactions.

Strategy 2: Protection of the Boronic Acid Group

Converting the boronic acid to a boronate ester or a trifluoroborate salt can prevent degradation and provide a "slow release" of the active boronic acid under the reaction conditions, keeping its ambient concentration low[1][8].

-

Pinacol Esters: These are a common choice, offering improved stability. They can be formed by reacting the boronic acid with pinacol, often with removal of water.

-

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to anhydrous cross-coupling conditions, purification, and storage. The free boronic acid can be released when needed using a mild aqueous base[4][8].

-

Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that slowly hydrolyze under basic conditions to release the boronic acid, minimizing its decomposition[9].

Illustrative Workflow for Using Protected Boronic Acids

Caption: A decision workflow for proactively preventing protodeborylation.

PART 4: Summary of Key Parameters and Recommendations

For quick reference, the table below summarizes the key experimental variables and their impact on the stability of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid.

| Parameter | Condition to AVOID | Recommended Condition | Rationale |

| pH | Neutral or Strongly Basic | Mildly Basic (e.g., K₃PO₄) or using the HCl salt form | The free amine at neutral pH initiates intramolecular degradation. Strong bases can also accelerate protodeborylation[1][2]. |

| Temperature | High Temperatures (>80-100 °C) | Lowest Effective Temperature | High temperatures increase the rate of decomposition, often more than the desired reaction[5]. |

| Water Content | Wet Solvents / Reagents | Anhydrous Solvents / Inert Atmosphere | Water acts as a proton source for the final step of protodeborylation[4]. |

| Base | Strong Bases (NaOH, KOH, alkoxides) | Weaker Bases (K₃PO₄, K₂CO₃, Cs₂CO₃, KF) | Minimizes base-catalyzed protodeborylation and formation of the unstable free amine[5]. |

| Catalyst | Slow / Inefficient Catalyst | High-Activity Pre-catalyst/Ligand System | A fast desired reaction outcompetes the slower decomposition pathway[1]. |

| Substrate Form | Free Boronic Acid / Free Amine | Boronate Ester (MIDA, Pinacol) or N-Protected Amide | Protection of the reactive functional groups is the most robust preventative strategy[2][8]. |

Visualizing the Mechanism of Instability

The following diagram illustrates the proposed intramolecular pathway leading to protodeborylation in α-aminoboronic acids. Understanding this mechanism highlights the importance of amine protection.

Caption: Proposed mechanism for protodeborylation of α-aminoboronic acids.

By implementing these diagnostic, troubleshooting, and preventative strategies, you can significantly mitigate the risk of protodeborylation and improve the reliability and yield of your experiments involving (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid.

References

-

Zhang, Y., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available from: [Link]

-

Coombs, J. (2019). Synthesis and applications of aminoboronic acids. University of Toronto T-Space Repository. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available from: [Link]

-

Zhang, Y., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. Available from: [Link]

-

Biscoe, M. R., et al. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available from: [Link]

-

Wikipedia. Protodeboronation. Available from: [Link]

-

Raines, R. T., et al. (2022). Improving the oxidative stability of boronic acids through stereoelectronic effects. bioRxiv. Available from: [Link]

-

Zhang, Y., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available from: [Link]

-

Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available from: [Link]

-

Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Researcher's Guide to Boronic Acid Inhibitors: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy

Boronic acid-based inhibitors have emerged as a powerful class of therapeutic agents, most notably with the success of drugs like bortezomib in treating multiple myeloma. Their unique ability to form a reversible covalent bond with the catalytic serine, threonine, or cysteine residues of target enzymes makes them exceptionally potent. However, the journey from a promising in vitro hit to a clinically effective drug is fraught with challenges. A potent inhibitor in a test tube does not always translate to a successful therapeutic in a living organism. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of boronic acid-based inhibitors, offering insights into experimental design, data interpretation, and the critical factors that govern their success.

The In Vitro-In Vivo Disconnect: Why Potency Doesn't Always Predict Efficacy

The fundamental difference between in vitro and in vivo studies lies in the complexity of the biological environment. In vitro experiments, conducted in a controlled, artificial environment, are essential for determining the intrinsic activity of a compound against its purified target or in cultured cells. These assays provide crucial information on potency (e.g., IC50 or Ki values), mechanism of action, and initial structure-activity relationships (SAR). However, they fail to recapitulate the intricate network of physiological processes that a drug encounters in vivo.

Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with the immune system, can significantly impact a drug's performance in a whole organism. Boronic acid-based inhibitors, with their reactive boronic acid moiety, are particularly susceptible to these influences. For instance, the formation of boronate esters with diols present in biological matrices can affect their bioavailability and distribution.

Designing Robust In Vitro Assays for Boronic Acid Inhibitors

A well-designed in vitro assay is the cornerstone of any drug discovery program. For boronic acid inhibitors, it is crucial to select assays that accurately reflect their mechanism of action and provide a solid foundation for in vivo studies.

Key In Vitro Assays:

-

Enzyme Inhibition Assays: These assays directly measure the ability of an inhibitor to block the activity of its purified target enzyme. For boronic acid inhibitors, it is important to consider the time-dependent nature of their inhibition, as the formation of the covalent bond can be a slow process.

-

Cell-Based Potency Assays: These assays assess the inhibitor's activity in a more biologically relevant context, using cultured cells that express the target enzyme. These experiments provide insights into cell permeability and the inhibitor's ability to engage its target within a cellular environment.

-

Selectivity Profiling: It is essential to evaluate the selectivity of a boronic acid inhibitor against a panel of related and unrelated enzymes to identify potential off-target effects that could lead to toxicity in vivo.

Experimental Protocol: Proteasome Inhibition Assay

This protocol outlines a typical procedure for measuring the inhibition of the 20S proteasome by a boronic acid-based inhibitor.

-

Reagents and Materials:

-

Purified 20S proteasome

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

-

Boronic acid inhibitor stock solution (in DMSO)

-

96-well black microplate

-

Fluorometer

-

-

Procedure:

-

Prepare serial dilutions of the boronic acid inhibitor in assay buffer.

-

Add 2 µL of each inhibitor dilution to the wells of the 96-well plate.

-

Add 98 µL of a solution containing the 20S proteasome and the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for the desired time period (e.g., 30, 60, 90 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

-

Navigating the Complexities of In Vivo Evaluation

In vivo studies are indispensable for evaluating the therapeutic potential of a boronic acid inhibitor. These experiments provide critical information on pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety in a living organism.

Key In Vivo Models:

-

Xenograft Models: These models involve the implantation of human tumor cells into immunocompromised mice and are widely used to assess the anti-cancer efficacy of boronic acid inhibitors.

-

Transgenic Mouse Models: These models, which are genetically engineered to develop a specific disease, can provide a more physiologically relevant system for evaluating drug efficacy.

-

Infectious Disease Models: For boronic acid inhibitors targeting microbial enzymes, such as beta-lactamases, animal models of infection are essential for demonstrating in vivo efficacy.

Experimental Protocol: Murine Xenograft Model for Multiple Myeloma

This protocol describes a common workflow for evaluating the efficacy of a boronic acid-based proteasome inhibitor in a mouse xenograft model of multiple myeloma.

A Researcher's Guide to the Quantitative Analysis of Enantiomeric Excess in Chiral Boronic Acids

The precise determination of enantiomeric excess (ee) is a cornerstone of modern asymmetric synthesis and pharmaceutical development. For chiral boronic acids, which are versatile building blocks in organic chemistry, establishing robust and accurate analytical methodologies for ee determination is of paramount importance. This guide provides an in-depth, comparative analysis of the principal techniques used for this purpose, grounded in scientific principles and supported by experimental insights to aid researchers in method selection and implementation.

The Analytical Challenge of Chiral Boronic Acids

Chiral boronic acids and their derivatives can present unique analytical hurdles. Their structural features and chemical properties, such as the potential for dehydration to form boroxines, necessitate careful consideration during method development. The selection of an appropriate analytical technique is a critical decision that balances the need for accuracy, sensitivity, resolution, and sample throughput. This guide will explore the most effective chromatographic and spectroscopic approaches to address these challenges.

Chiral Chromatography: The Gold Standard for Enantioseparation

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is widely regarded as the gold standard for the separation and quantification of enantiomers.[1][2] These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation.[2][3]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and robust method applicable to a broad range of compounds.[1][4] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.[2]

Key Considerations for Chiral HPLC of Boronic Acids:

-

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice for screening due to their broad applicability and proven success in resolving a wide variety of chiral compounds.[4]

-

Mobile Phase Optimization: A mixture of a non-polar solvent (like n-hexane) and an alcohol (such as isopropanol or ethanol) is commonly used. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape and resolution for acidic analytes like boronic acids.[4]

Experimental Protocol: Chiral HPLC

Objective: Determine the enantiomeric excess of a chiral boronic acid sample.

Instrumentation:

-

HPLC system with a UV/Vis or photodiode array (PDA) detector.

-

Chiral Column: Polysaccharide-based column (e.g., Chiralpak® series).

Method:

-

Sample Preparation: Dissolve the boronic acid sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard for peak identification.[5]

-

Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 25 °C.[5]

-

Detection: UV at a wavelength where the analyte has strong absorbance.[5]

-

Data Analysis: Inject the racemic standard to determine the retention times of the enantiomers. Inject the sample and integrate the peak areas. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.[2][6]

Caption: A typical workflow for ee determination by chiral HPLC.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC, offering faster separations and reduced organic solvent consumption.[2] It utilizes supercritical CO2 as the primary mobile phase component.[7] For boronic acids, SFC methods have been successfully developed for both separation and quantification.[8][9]

Advantages of SFC:

-

High Throughput: The low viscosity of the mobile phase allows for higher flow rates and faster analysis times.

-

Reduced Solvent Consumption: Primarily uses CO2, significantly decreasing the use of organic solvents.

-

Orthogonal Selectivity: Can often provide different separation selectivity compared to HPLC.

Experimental Protocol: Chiral SFC

Instrumentation:

-

SFC system with a UV detector and back-pressure regulator.

-

Chiral Column: Polysaccharide-based or other suitable CSP.

Method:

-

Sample Preparation: Dissolve the boronic acid sample in a suitable alcohol (e.g., methanol) at ~1 mg/mL.

-

Mobile Phase: CO2/(Methanol with 20 mM aqueous ammonia) gradient.[8]

-

Flow Rate: 3.0 mL/min.

-

Back Pressure: 100 bar.[8]

-

Column Temperature: 40 °C.[8]

-

Detection: UV detection.

-

Data Analysis: Similar to the HPLC method.

Data Presentation: HPLC vs. SFC for Chiral Separations

| Feature | Chiral HPLC | Chiral SFC |

| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO2 |

| Analysis Time | Typically longer | Generally faster |

| Solvent Waste | Higher | Lower |

| Throughput | Moderate | High |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[10][11] This is achieved by converting the enantiomers into diastereomers in situ, which exhibit distinct signals in the NMR spectrum.[11] This can be accomplished using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[12][13][14]

Chiral Derivatizing Agents (CDAs)

CDAs react with the analyte to form covalent diastereomeric adducts. Boronic acids are particularly well-suited for this approach as they readily react with diols to form stable cyclic boronate esters.[15][16]

Experimental Protocol: NMR with a Chiral Diol CDA

Objective: Determine the ee of a chiral boronic acid via ¹H NMR.

Materials:

-

NMR Spectrometer (≥400 MHz).

-

Chiral Boronic Acid Analyte.

-

Enantiopure Chiral Diol (e.g., (R,R)-1,2-diphenylethane-1,2-diol).

-

Deuterated Solvent (e.g., CDCl₃).

Method:

-

Sample Preparation: In an NMR tube, dissolve the chiral boronic acid sample in CDCl₃.

-

Add CDA: Add an equimolar amount of the enantiopure chiral diol.

-

Acquire Spectrum: Acquire a ¹H NMR spectrum of the mixture. The formation of diastereomeric boronate esters should result in separate, well-resolved signals for each diastereomer.

-

Data Analysis: Integrate the distinct signals corresponding to each diastereomer. The ratio of the integrals directly reflects the enantiomeric ratio of the boronic acid.

Chiral Solvating Agents (CSAs)

CSAs form non-covalent, transient diastereomeric complexes with the analyte, leading to chemical shift non-equivalence.[17][18] For boronic acids, chiral diols like BINOL have been investigated as CSAs.[17][18]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. A Supercritical Fluid Chromatographic Method for the Determination and Separation of Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US11008354B2 - Chiral solvating agents - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid

As researchers and developers in the pharmaceutical landscape, our focus is often on the synthesis and application of novel compounds like (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid. However, the lifecycle of these materials extends beyond their use in the lab. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. Mishandling chemical waste can lead to hazardous reactions, environmental contamination, and significant legal liabilities.[1]

This guide provides a comprehensive, step-by-step framework for the proper disposal of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid and its associated waste. The procedures outlined here are designed to ensure safety and compliance with major regulatory standards, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Section 1: Hazard Assessment & Immediate Safety Precautions

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid has specific properties, it belongs to the broader class of boronic acids, which are often classified as skin and eye irritants. The first and most critical step is to always consult the manufacturer-specific Safety Data Sheet (SDS) for detailed hazard information, handling precautions, and emergency procedures.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. It forms the primary barrier between the researcher and potential chemical exposure. The causality is simple: preventing contact eliminates the risk of irritation or absorption.[2]

| PPE Category | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against splashes of solutions or accidental projection of solid particles into the eyes.[2] |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact, which can cause irritation. Always inspect gloves for tears before use.[2] |

| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination.[2] |

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhaling airborne particulates.[2]

Section 2: Waste Characterization and Segregation

(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid must be treated as hazardous chemical waste . This classification is a conservative and safe approach dictated by its chemical nature and the lack of specific de-listing by regulatory bodies.[2][3]

The Cardinal Rule of Waste Segregation:

Do not mix (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid waste with other chemical waste streams.[3] The rationale behind this is to prevent unknown and potentially hazardous reactions. Boronic acids can be incompatible with strong oxidizing agents, acids, and bases.[2] Co-mingling waste streams complicates the disposal process and can create a significant safety hazard in the waste accumulation area.

Section 3: Step-by-Step Disposal Protocol: Collection and Containerization

Proper collection and containerization are crucial for safe storage and transport.

Step 1: Select a Compatible Waste Container Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw-top cap.[3] Ensure the container is clean and dry before use.

Step 2: Collect the Waste

-

Solid Waste: Carefully transfer any un-used or waste solid (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid into the designated waste container. Use a dedicated spatula or scoop. Avoid generating dust.[4]

-

Liquid Waste: For solutions containing the boronic acid, pour the liquid into the designated liquid waste container. Use a funnel to prevent spills.

-

Contaminated Materials: Any items that have come into direct contact with the chemical, such as gloves, weigh boats, pipette tips, and absorbent pads, must also be disposed of as hazardous waste in the same solid waste container.[3]

Step 3: Label the Container Correctly Proper labeling is a regulatory requirement and essential for safety.[5] The label must be securely affixed to the container and include the following information:

-

The full chemical name: (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid [2]

-

A list of all components, including solvents and their approximate percentages for liquid waste.[3][6]

-

The date accumulation started.[6]

-

An indication of the primary hazards (e.g., "Irritant").[3]

Step 4: Secure and Store the Container Keep the waste container tightly closed at all times, except when adding waste.[3][7] Store the container in a designated, well-ventilated hazardous waste accumulation area, away from general lab traffic and incompatible chemicals.[2]

Section 4: Spill Management Protocol